8-(Trifluoromethyl)isoquinolin-5-amine
Description
Properties
Molecular Formula |
C10H7F3N2 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)isoquinolin-5-amine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-1-2-9(14)6-3-4-15-5-7(6)8/h1-5H,14H2 |
InChI Key |
PBGGQDYENKPZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C(F)(F)F)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound plays a crucial role in the development of pharmaceuticals, particularly as a precursor in synthesizing bioactive molecules. Its applications include:
- Anticancer Agents : Research indicates that derivatives of isoquinoline compounds exhibit potent anti-cancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cell membranes and interact with biological targets .
- Anti-malarial Activities : Similar compounds have been investigated for their efficacy against malaria, showcasing the potential of 8-(trifluoromethyl)isoquinolin-5-amine in treating infectious diseases.
Organic Synthesis
8-(Trifluoromethyl)isoquinolin-5-amine serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules : The compound can undergo various chemical reactions, including substitutions and couplings, to form more complex structures.
- Fluorescent Probes : Its unique structure allows it to be employed in creating fluorescent probes for biological imaging, which enhances visualization techniques in cellular biology .
Material Science
In material science, 8-(trifluoromethyl)isoquinolin-5-amine is explored for its potential in developing advanced materials:
- Polymers and Coatings : The compound's properties make it suitable for creating polymers with enhanced thermal and chemical resistance, which can be beneficial in various industrial applications .
Analytical Chemistry
The compound is also applied in analytical chemistry for:
- Detection and Quantification : It is used in methods aimed at detecting specific analytes within complex mixtures, aiding industries such as food safety and environmental monitoring .
Case Studies and Research Findings
Several studies highlight the applications of 8-(trifluoromethyl)isoquinolin-5-amine:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of isoquinoline derivatives, including 8-(trifluoromethyl)isoquinolin-5-amine. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against various cancers .
Case Study 2: Enzyme Inhibition
Research focused on enzyme inhibitors revealed that compounds similar to 8-(trifluoromethyl)isoquinolin-5-amine effectively modulate enzyme activity, showcasing its utility in drug design targeting specific biochemical pathways .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Precursor for anticancer and anti-malarial agents; enhances lipophilicity for better bioactivity. |
| Organic Synthesis | Building block for complex organic molecules; used in fluorescent probes. |
| Material Science | Development of polymers with improved thermal and chemical resistance. |
| Analytical Chemistry | Employed in detection methods for food safety and environmental monitoring. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 8-(Trifluoromethyl)isoquinolin-5-amine and related compounds, along with their implications:
Key Observations:
Trifluoromethyl Positional Isomerism: Swapping -CF₃ and -NH₂ positions (C5 vs. C8) alters electronic and steric profiles. For example, 5-(Trifluoromethyl)isoquinolin-8-amine may exhibit different binding modes compared to the target compound due to the amine’s proximity to the electron-deficient -CF₃ group.
Fluorine vs.
Core Saturation: Tetrahydroisoquinoline derivatives (e.g., 1,2,3,4-Tetrahydroisoquinolin-5-amine ) lack aromatic conjugation, increasing conformational flexibility. This could enhance or disrupt interactions with flat binding pockets in enzymes.
Quinoline vs. Isoquinoline Cores: Quinoline-based analogs (e.g., 5-Methoxyquinolin-8-amine ) shift the nitrogen to position 1, altering dipole moments and hydrogen-bonding capabilities compared to isoquinoline derivatives.
Implications for Drug Design
- The -CF₃ group in 8-(Trifluoromethyl)isoquinolin-5-amine likely enhances bioavailability and target residence time compared to non-fluorinated analogs .
- Positional isomerism (C5 vs. C8 substitution) could be exploited to fine-tune pharmacokinetic properties or avoid off-target interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(Trifluoromethyl)isoquinolin-5-amine, and how can reaction yields be optimized?
- Methodology :
- Nucleophilic substitution : Start with halogenated isoquinoline precursors (e.g., 8-bromoisoquinoline) and introduce the trifluoromethyl group via copper- or palladium-catalyzed cross-coupling reactions. For example, trifluoromethylation using CF₃Cu or CF₃SiMe₃ under inert atmospheres .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from methanol to isolate high-purity products .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., excess trifluoromethylating agents) to mitigate steric hindrance from the isoquinoline core .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 8-(Trifluoromethyl)isoquinolin-5-amine?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of trifluoromethyl substitution and amine functionality. The CF₃ group exhibits distinct ¹⁹F NMR signals near -60 to -70 ppm .
- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding interactions, particularly between the amine group and solvent/co-crystallized molecules .
- HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to assess purity (>95%) and retention time consistency .
Q. How does the solubility of 8-(Trifluoromethyl)isoquinolin-5-amine vary across solvents, and what implications does this have for experimental design?
- Solubility profile :
- Polar aprotic solvents : Highly soluble in DMSO and DMF due to hydrogen-bonding with the amine group.
- Alcohols : Moderate solubility in methanol and ethanol, suitable for recrystallization .
- Non-polar solvents : Insoluble in hexane or ether, necessitating phase separation in extraction workflows .
- Experimental design : Pre-dissolve in DMSO for biological assays or methanol for catalytic reactions to ensure homogeneity .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of trifluoromethylation in isoquinoline derivatives to minimize byproducts?
- Strategies :
- Catalyst selection : Use Pd(PPh₃)₄ or CuI with chelating ligands (e.g., 1,10-phenanthroline) to direct CF₃ group installation at the 8-position .
- Temperature control : Lower reaction temperatures (0–25°C) reduce radical side reactions competing with nucleophilic substitution .
- Computational modeling : Predict electronic environments of isoquinoline intermediates using DFT to identify reactive sites .
Q. What experimental approaches resolve contradictions in reported biological activity data for 8-(Trifluoromethyl)isoquinolin-5-amine derivatives?
- Data reconciliation :
- Standardized assays : Replicate studies under uniform conditions (e.g., cell line, incubation time) to isolate structure-activity relationships .
- Metabolite profiling : Use LC-MS to identify degradation products or metabolic transformations that alter activity .
- Crystallographic validation : Compare ligand-receptor binding modes across studies to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of trifluoromethyl and amine substituents on pharmacological properties?
- SAR workflow :
- Analog synthesis : Prepare derivatives with varied substituents (e.g., 8-CF₃ vs. 8-CH₃) using parallel synthesis techniques .
- In vitro screening : Test analogs against target enzymes (e.g., kinases) with IC₅₀ determinations via fluorescence polarization .
- Physicochemical profiling : Measure logP, pKa, and membrane permeability (PAMPA assay) to correlate substituent effects with bioavailability .
Q. What strategies mitigate challenges in crystallizing 8-(Trifluoromethyl)isoquinolin-5-amine for structural studies?
- Crystallization techniques :
- Solvent screening : Test methanol, ethanol, and acetonitrile with slow evaporation at 4°C to grow diffraction-quality crystals .
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize hydrogen-bonding networks .
- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during X-ray data collection .
Methodological Considerations
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Troubleshooting :
- Impurity profiling : Use HSQC and HMBC NMR to identify residual solvents or unreacted precursors .
- Deuterated solvents : Ensure consistent use of DMSO-d₆ or CDCl₃ to eliminate solvent-induced shift variations .
- Batch comparison : Statistically analyze data from ≥3 independent syntheses to distinguish batch effects from structural anomalies .
Q. What computational tools are effective for predicting the reactivity of 8-(Trifluoromethyl)isoquinolin-5-amine in catalytic cycles?
- Tools :
- Molecular docking : AutoDock Vina to simulate interactions with catalytic metal centers (e.g., Pd, Cu) .
- DFT calculations : Gaussian 16 to model transition states and activation energies for trifluoromethylation steps .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
